molecular formula C17H26N6O2 B11508319 1,3-dimethyl-7-(3-{[(2E)-1-methylazepan-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(3-{[(2E)-1-methylazepan-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11508319
M. Wt: 346.4 g/mol
InChI Key: YDRFLWRPIQSMJQ-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLAZEPAN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLAZEPAN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of the Azepane Moiety: This step involves the formation of the azepane ring through cyclization reactions, often using amines and ketones as starting materials.

    Coupling of the Two Moieties: The final step involves coupling the purine core with the azepane moiety through amide bond formation, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLAZEPAN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine core or the azepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLAZEPAN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLAZEPAN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE: A simpler purine derivative with similar core structure.

    7-(3-AMINOPROPYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE: Another purine derivative with an aminopropyl side chain.

Uniqueness

1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLAZEPAN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of both the purine core and the azepane moiety, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H26N6O2

Molecular Weight

346.4 g/mol

IUPAC Name

1,3-dimethyl-7-[3-[(1-methylazepan-2-ylidene)amino]propyl]purine-2,6-dione

InChI

InChI=1S/C17H26N6O2/c1-20-10-6-4-5-8-13(20)18-9-7-11-23-12-19-15-14(23)16(24)22(3)17(25)21(15)2/h12H,4-11H2,1-3H3

InChI Key

YDRFLWRPIQSMJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCCC1=NCCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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